5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one
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Overview
Description
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine . The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The resulting product is then subjected to oxidation to form the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one can be compared with other similar compounds, such as:
3-methyl-1-phenyl-2-pyrazoline-5-one: This compound is also a pyrazole derivative with similar structural properties but different reactivity and applications.
1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: Another pyrazole derivative with distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific oxidation state and the presence of the oxido group, which imparts unique reactivity and biological activity .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-8-7-10(13)11(12(8)14)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
XHAFWWKZDDIGRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](N(C(=O)C1)C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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